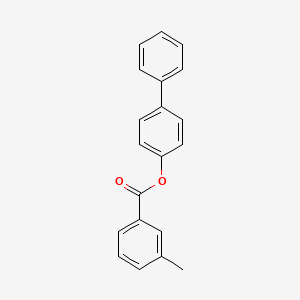

Biphenyl-4-yl 3-methylbenzoate

Description

Contextualization within Modern Organic Chemistry and Materials Science

In the realm of modern organic chemistry, the synthesis and functionalization of biphenyl (B1667301) derivatives are of fundamental importance. rsc.org These structures are key building blocks for a wide range of organic compounds, including those with significant pharmacological activities and materials with unique properties. rsc.orgarabjchem.org Biphenyl-4-yl 3-methylbenzoate (B1238549), as a member of this class, is studied to understand how its specific arrangement of atoms influences its physical and chemical characteristics.

The field of materials science, particularly in the development of liquid crystals and advanced polymers, also finds relevance in compounds like Biphenyl-4-yl 3-methylbenzoate. arabjchem.org The rigid nature of the biphenyl core combined with the polar ester group can give rise to materials with specific optical and electronic properties. arabjchem.org Research into biphenyl derivatives has led to their use in organic light-emitting diodes (OLEDs) and as foundational components for liquid crystals. rsc.orgarabjchem.org

Historical Perspectives on Benzoate (B1203000) Esters and Biphenyl Derivatives in Chemical Research

The study of benzoate esters and biphenyl derivatives has a rich history. Benzoic acid, the precursor to benzoate esters, occurs naturally in many plants and is a key intermediate in the biosynthesis of numerous secondary metabolites. wikipedia.org Its salts have long been used as food preservatives, and the esterification of benzoic acid to form benzoate esters is a fundamental reaction in organic chemistry. wikipedia.orgbritannica.com These esters are known for their characteristic odors and are used in perfumes, cosmetics, and as solvents. britannica.com

The history of biphenyl chemistry dates back over 160 years, with early synthesis methods like the Wurtz-Fittig reaction and the Ullmann reaction paving the way for creating these carbon-carbon linked aromatic rings. rsc.orgrsc.org Initially, biphenyl itself was isolated from natural sources like coal tar and crude oil. wikipedia.org Over the decades, the development of more sophisticated cross-coupling reactions, such as the Suzuki-Miyaura reaction, has provided chemists with powerful tools to synthesize a vast array of substituted biphenyls with high precision. rsc.orgrsc.org

Significance of this compound as a Model Compound for Advanced Studies

This compound serves as an important model compound for investigating structure-property relationships. By systematically modifying its structure, for instance, by changing the position of the methyl group or replacing the biphenyl unit, researchers can gain insights into how these changes affect properties like melting point, liquid crystalline behavior, and reactivity. This makes it a valuable tool for developing new materials with tailored functionalities.

Scope and Objectives of Current Research Trajectories on this compound

Current research on this compound and related compounds is multifaceted. One major focus is on the synthesis of novel derivatives and the optimization of reaction conditions to achieve higher yields and purity. scholarsresearchlibrary.comacs.org For example, the synthesis of related biphenyl carboxylates often involves steps like esterification followed by a Suzuki coupling to form the biphenyl linkage. scholarsresearchlibrary.com

Another significant area of research is the characterization of their physical properties, including their potential liquid crystalline phases. The molecular structure of similar compounds, such as 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, has been studied in detail to understand the dihedral angles between the phenyl rings and how intermolecular interactions influence the crystal packing. researchgate.net The objective of such studies is to build a comprehensive understanding that can guide the design of new materials with desired characteristics for applications in electronics and optics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H16O2 |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

(4-phenylphenyl) 3-methylbenzoate |

InChI |

InChI=1S/C20H16O2/c1-15-6-5-9-18(14-15)20(21)22-19-12-10-17(11-13-19)16-7-3-2-4-8-16/h2-14H,1H3 |

InChI Key |

VYSBBHOJVYYBGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Biphenyl 4 Yl 3 Methylbenzoate

Conventional Esterification Routes for Biphenyl-4-yl 3-methylbenzoate (B1238549) Synthesis

Conventional methods for the synthesis of Biphenyl-4-yl 3-methylbenzoate primarily involve the direct reaction of a carboxylic acid or its activated derivatives with 4-phenylphenol (B51918). These well-established techniques are widely used due to their reliability and straightforward procedures.

Direct Esterification Approaches

Direct esterification methods involve the condensation of 4-phenylphenol with 3-methylbenzoic acid. To facilitate this reaction, which is inherently an equilibrium process, a catalyst is typically employed, and often, water is removed to drive the reaction to completion.

One of the most common methods is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.commasterorganicchemistry.comscholarsresearchlibrary.com The use of an excess of one of the reactants or the removal of water via a Dean-Stark apparatus can significantly improve the yield of the desired ester. operachem.commasterorganicchemistry.com

Another powerful direct esterification technique is the Steglich esterification . This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid. operachem.comresearchgate.netorgsyn.org A nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP), is also added in catalytic amounts to accelerate the reaction and suppress side reactions. researchgate.netorganic-chemistry.org The Steglich esterification is known for its mild reaction conditions, often proceeding at room temperature, making it suitable for sensitive substrates. operachem.comorganic-chemistry.org

The Mitsunobu reaction offers another route for the direct esterification of phenols. This reaction employs a mixture of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. researchgate.net This method is particularly effective for the esterification of phenols, which can be less reactive than aliphatic alcohols in other esterification reactions. researchgate.net

| Method | Reagents | Catalyst/Additive | Solvent | Temperature | Typical Yield | Ref. |

| Fischer-Speier | 4-Phenylphenol, 3-Methylbenzoic acid | H₂SO₄ or p-TsOH | Toluene | Reflux | Moderate to High | operachem.com, masterorganicchemistry.com |

| Steglich | 4-Phenylphenol, 3-Methylbenzoic acid | DCC or DIC, DMAP | Dichloromethane | Room Temp. | High | orgsyn.org, organic-chemistry.org |

| Mitsunobu | 4-Phenylphenol, 3-Methylbenzoic acid | PPh₃, DEAD or DIAD | Tetrahydrofuran | 0 °C to Room Temp. | High | researchgate.net |

Acid Chloride Mediated Synthesis

To enhance the reactivity of the carboxylic acid, it can be converted into its corresponding acid chloride, 3-methylbenzoyl chloride. This highly electrophilic species readily reacts with 4-phenylphenol to form the ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov This method is generally high-yielding and proceeds under mild conditions. The acid chloride can be prepared from 3-methylbenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Typical Yield | Ref. |

| 4-Phenylphenol | 3-Methylbenzoyl chloride | Pyridine or Triethylamine | Dichloromethane or Toluene | 0 °C to Room Temp. | High | nih.gov |

Anhydride-Based Synthesis

The use of 3-methylbenzoic anhydride (B1165640) as the acylating agent is another effective method for the synthesis of this compound. The reaction with 4-phenylphenol can be promoted by either an acid or a base catalyst. In some cases, the reaction can be driven to completion by heating the reactants together, with the removal of the 3-methylbenzoic acid byproduct. This method avoids the use of harsh reagents that might be required for the formation of acid chlorides.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Typical Yield |

| 4-Phenylphenol | 3-Methylbenzoic anhydride | Acid or Base (optional) | Toluene or neat | Room Temp. to Reflux | High |

Advanced and Catalytic Synthetic Strategies

In recent years, more sophisticated synthetic methods have been developed that offer advantages such as milder reaction conditions, higher functional group tolerance, and improved atom economy. These often involve the use of transition metal or organocatalysts.

Transition Metal-Catalyzed Esterification Reactions

Palladium-catalyzed reactions have emerged as a powerful tool for the formation of C-O bonds in ester synthesis. One approach involves the carbonylation of aryl halides or their surrogates in the presence of an alcohol. For the synthesis of this compound, a potential route could involve the palladium-catalyzed coupling of a derivative of 4-phenylphenol with a source of carbon monoxide and 3-methylbenzoic acid, or a related derivative.

More directly, palladium catalysts can mediate the esterification of aryl halides with aryl formates, where the formate (B1220265) serves as a source of carbon monoxide. kyoto-u.ac.jp For instance, a reaction could be envisioned between an appropriate aryl halide and an aryl formate in the presence of a palladium catalyst and a phosphine ligand. Another innovative palladium-catalyzed method is the aromatic esterification of aldehydes with arylboronic acids under an air atmosphere, which is notable for its use of molecular oxygen as a crucial component. nih.gov A recent development is the palladium-catalyzed esterification of aryl fluorosulfates with aryl formates, offering an alternative to traditional aryl halide substrates. mdpi.com

| Catalyst System | Reactants | Solvent | Temperature | Typical Yield | Ref. |

| Pd(OAc)₂ / Xantphos | Aryl fluorosulfate, Phenyl formate | DMF | 80 °C | Good | mdpi.com |

| Pd(TFA)₂ / P(o-tol)₃ | Aldehyde, Arylboronic acid | Toluene | 80 °C | Moderate to Good | nih.gov |

| PdCl₂(PhCN)₂ / Xantphos | Aryl bromide, Phenyl formate | DMF | 60-90 °C | High | kyoto-u.ac.jp |

Organocatalytic Approaches

Organocatalysis has gained prominence as a green and efficient alternative to metal-based catalysis. For ester synthesis, various organocatalytic systems have been developed. A particularly novel approach is the visible-light-induced, photocatalyst-free synthesis of O-aryl esters. This method involves the cross-dehydrogenative coupling of an aldehyde with a phenol (B47542), where the phenolate (B1203915) itself can act as a photosensitizer. acs.org This reaction proceeds at room temperature under visible light irradiation, offering a mild and environmentally benign route to esters. The synthesis of 4-Cyanophenyl 3-methylbenzoate, a close structural analog of the target compound, has been reported with high yield using this method, reacting 4-cyanophenol with 3-methylbenzaldehyde (B113406) in the presence of a base and a bromine source under visible light. acs.org

| Method | Reactants | Additives | Solvent | Conditions | Typical Yield | Ref. |

| Visible-Light-Induced Dehydrogenative Coupling | 4-Phenylphenol, 3-Methylbenzaldehyde | KOH, BrCCl₃ | Chlorobenzene | Visible Light, Room Temp. | Good to Excellent | acs.org |

Enzymatic Synthesis of this compound

The enzymatic synthesis of esters, including aromatic esters like this compound, represents a significant advancement in green chemistry, offering mild reaction conditions and high selectivity. nih.gov Lipases are the most commonly employed biocatalysts for these transformations due to their versatility in catalyzing reactions such as esterification, transesterification, and hydrolysis. nih.govnih.gov

While direct enzymatic synthesis of this compound is not extensively documented, the synthesis of analogous biphenyl (B1667301) esters provides a strong basis for its potential enzymatic production. The primary methods involve either direct esterification of 4-hydroxybiphenyl with 3-methylbenzoic acid or transesterification.

Lipase-Catalyzed Esterification:

Lipases, such as those from Candida antarctica (CALB), Pseudomonas fluorescens (PFL), and Candida rugosa (CRL), have demonstrated efficacy in catalyzing the formation of ester bonds between a phenolic hydroxyl group and a carboxylic acid. nih.govnih.gov The proposed enzymatic synthesis of this compound would involve the reaction between 4-hydroxybiphenyl and 3-methylbenzoic acid, catalyzed by a suitable lipase. The reaction is typically carried out in an organic solvent to solubilize the substrates, although solvent-free systems are also being explored to enhance the green credentials of the process. um.es

Key parameters influencing the yield and selectivity of the reaction include the choice of lipase, reaction temperature, pH, and the molar ratio of the substrates. nih.gov For instance, studies on the synthesis of other biphenyl esters have shown that elevated temperatures and specific DMSO concentrations can lead to almost exclusive monohydrolysis, a reverse reaction that needs to be controlled during synthesis. nih.gov

Lipase-Catalyzed Transesterification:

Transesterification is another viable enzymatic route, where an existing ester of 3-methylbenzoic acid (e.g., a methyl or ethyl ester) reacts with 4-hydroxybiphenyl. jst.go.jp This method can sometimes offer advantages in terms of equilibrium position and milder reaction conditions. Vinyl esters are often used as acyl donors in transesterification reactions as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. jst.go.jp

The table below summarizes the key enzymes and their potential application in the synthesis of this compound based on their proven activity with similar substrates.

| Enzyme Source | Abbreviation | Potential Application | Reference |

| Candida antarctica Lipase B | CALB | Esterification and transesterification | nih.gov |

| Pseudomonas fluorescens Lipase | PFL | Esterification and hydrolysis | nih.govjst.go.jp |

| Candida rugosa Lipase | CRL | Ester hydrolysis and synthesis | nih.gov |

| Mucor miehei Lipase | MML | Ester hydrolysis and synthesis | nih.gov |

| Rhizopus niveus Lipase | RNL | Ester hydrolysis and synthesis | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions are a cornerstone of green synthesis, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. um.esmdpi.com In the context of this compound synthesis, a solvent-free approach would involve the direct reaction of molten 4-hydroxybiphenyl and 3-methylbenzoic acid in the presence of a catalyst.

Enzymatic solvent-free synthesis has been successfully applied to the production of various esters. um.essrce.hr For instance, the synthesis of cetyl esters has been optimized under solvent-free conditions using Novozym® 435, an immobilized form of CALB. um.es This approach leads to high conversion rates and produces a high-purity product, minimizing the need for complex purification steps. um.es The high viscosity of the reaction medium in solvent-free systems can pose mass transfer limitations, but these can often be overcome by optimizing temperature and agitation. um.es

Utilization of Sustainable Catalysts

The use of sustainable catalysts is another key principle of green chemistry. Biocatalysts, such as immobilized enzymes, are a prime example. mdpi.com Immobilized lipases, like Novozym® 435, offer several advantages:

Stability: Immobilization often enhances the thermal and operational stability of the enzyme. frontiersin.org

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures compared to conventional chemical methods, leading to energy savings. mdpi.com

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, reducing the formation of by-products. nih.gov

Besides enzymes, research is ongoing into other sustainable catalysts, such as iron(III) catalysts for oxidative coupling reactions to form the biphenyl backbone itself, which can be a greener alternative to some traditional cross-coupling methods. nih.gov

Atom Economy and E-Factor Considerations

Atom Economy:

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. um-palembang.ac.id An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

For the synthesis of this compound via direct esterification, the reaction produces one molecule of water as a by-product. The atom economy can be calculated as follows:

Molecular Weight of this compound: C₂₀H₁₆O₂ = 288.34 g/mol

Molecular Weight of 4-hydroxybiphenyl: C₁₂H₁₀O = 170.21 g/mol

Molecular Weight of 3-methylbenzoic acid: C₈H₈O₂ = 136.15 g/mol

Molecular Weight of Water: H₂O = 18.02 g/mol

Atom Economy = (MW of Product / Σ MW of Reactants) x 100 Atom Economy = (288.34 / (170.21 + 136.15)) x 100 ≈ 94.1%

This high atom economy highlights the inherent efficiency of the esterification reaction.

E-Factor (Environmental Factor):

The E-factor, developed by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process by considering the total mass of waste generated per unit of product. beilstein-journals.org

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The waste includes by-products, unreacted starting materials, solvent losses, and catalyst residues. A lower E-factor indicates a greener process. For the enzymatic, solvent-free synthesis of this compound, the E-factor would be very low, approaching the theoretical minimum determined by the mass of the water by-product, especially if the catalyst is recycled and conversion is high. In contrast, traditional chemical syntheses often have much higher E-factors due to the use of stoichiometric reagents, solvents for reaction and purification, and catalyst waste. beilstein-journals.org

Optimization of Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is essential for research-grade chemicals. The purification of this compound would typically involve chromatographic techniques.

Chromatographic Separation Methodologies

Column Chromatography:

Silica (B1680970) gel column chromatography is a standard and effective method for the purification of esters. jocpr.comsapub.orgnih.gov The crude product is loaded onto a silica gel column, and a solvent system of appropriate polarity is used to elute the components. For biphenyl esters, a common eluent system is a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or petroleum ether. jocpr.comnih.gov The separation is based on the differential adsorption of the compound, its starting materials, and any by-products onto the stationary phase. The progress of the separation is monitored by thin-layer chromatography (TLC). jocpr.com

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of aromatic compounds like biphenyl esters. sielc.comresearchgate.net

Recent developments have seen the use of specialized stationary phases for improved separation of biphenyl derivatives. Biphenyl-functionalized columns have shown enhanced retention and selectivity for aromatic compounds compared to traditional C18 columns, attributed to π-π interactions between the analyte and the stationary phase. chromatographyonline.comnih.govmdpi.com

A typical HPLC method for a biphenyl ester would involve:

Column: A reversed-phase column, such as a C18 or a specialized biphenyl column. chromatographyonline.comsielc.com

Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. sielc.comsielc.com

Detection: UV detection is commonly used, as the aromatic rings of the biphenyl moiety provide strong UV absorbance. researchgate.net

The following table provides an example of HPLC conditions that could be adapted for the analysis and purification of this compound.

| Parameter | Condition | Reference |

| Column | Reversed-phase Biphenyl or C18, 2.7-5 µm particle size | chromatographyonline.comsielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | sielc.comsielc.com |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | sielc.comsielc.com |

| Gradient | Linear gradient from a lower to a higher percentage of Mobile Phase B | mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min | mdpi.com |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | jocpr.com |

| Temperature | Ambient or controlled (e.g., 30 °C) | mdpi.com |

This comprehensive approach, combining advanced synthetic methods with robust purification techniques, is essential for the production of high-quality this compound for research and development.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Biphenyl 4 Yl 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Studies for Positional Assignments

The ¹H NMR spectrum of Biphenyl-4-yl 3-methylbenzoate (B1238549) is predicted to exhibit a series of signals in the aromatic region, corresponding to the protons of the biphenyl (B1667301) and 3-methylbenzoate moieties, along with a characteristic singlet for the methyl group.

The protons on the 3-methylbenzoate ring are expected to show a distinct splitting pattern. The proton at position 2' would likely appear as a singlet or a narrow triplet, while the protons at positions 4', 5', and 6' would give rise to a more complex pattern of doublets and triplets. The methyl group protons are anticipated to produce a sharp singlet at approximately 2.4 ppm.

For the biphenyl group, the protons on the phenyl ring attached to the ester oxygen (ring A) will experience a different chemical environment compared to the terminal phenyl ring (ring B). The protons ortho to the ester linkage (H-3 and H-5) are expected to be shifted downfield relative to the meta protons (H-2 and H-6) due to the electron-withdrawing effect of the ester group. The protons of the terminal phenyl ring (ring B) would likely show a complex multiplet, similar to that of biphenyl itself.

Predicted ¹H NMR Chemical Shifts for Biphenyl-4-yl 3-methylbenzoate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2', H-6' (benzoate) | 7.9 - 8.1 | m |

| H-4', H-5' (benzoate) | 7.3 - 7.5 | m |

| CH₃ (benzoate) | ~2.4 | s |

| H-2, H-6 (biphenyl ring A) | 7.2 - 7.4 | d |

| H-3, H-5 (biphenyl ring A) | 7.6 - 7.8 | d |

| H-2'', H-6'' (biphenyl ring B) | 7.6 - 7.7 | m |

| H-3'', H-5'' (biphenyl ring B) | 7.4 - 7.5 | m |

| H-4'' (biphenyl ring B) | 7.3 - 7.4 | m |

Note: These are predicted values and may vary slightly in an experimental spectrum. d = doublet, m = multiplet, s = singlet.

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of both ring systems, and the methyl carbon.

The carbonyl carbon of the ester group is predicted to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will appear in the region of 120-150 ppm. The carbon attached to the ester oxygen (C-4) and the carbon attached to the other phenyl ring (C-1) in the biphenyl moiety are expected to be deshielded. Similarly, the substituted carbons in the 3-methylbenzoate ring (C-1' and C-3') will have distinct chemical shifts. The methyl carbon will give a signal in the aliphatic region, around 21 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~166 |

| C-1' (benzoate) | ~130 |

| C-2' (benzoate) | ~130 |

| C-3' (benzoate) | ~138 |

| C-4' (benzoate) | ~128 |

| C-5' (benzoate) | ~134 |

| C-6' (benzoate) | ~127 |

| CH₃ (benzoate) | ~21 |

| C-1 (biphenyl) | ~141 |

| C-2, C-6 (biphenyl ring A) | ~127 |

| C-3, C-5 (biphenyl ring A) | ~129 |

| C-4 (biphenyl ring A) | ~149 |

| C-1'' (biphenyl ring B) | ~140 |

| C-2'', C-6'' (biphenyl ring B) | ~127 |

| C-3'', C-5'' (biphenyl ring B) | ~129 |

| C-4'' (biphenyl ring B) | ~128 |

Note: These are predicted values and may vary slightly in an experimental spectrum.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between protons and carbons, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the aromatic protons on the same ring, for example, between H-2 and H-3 on the biphenyl ring A, and between the various protons on the 3-methylbenzoate ring. This helps in tracing the proton network within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link each proton signal to its corresponding carbon signal. For instance, the singlet of the methyl protons would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would be expected between:

The protons on the biphenyl ring A (H-3, H-5) and the carbonyl carbon of the ester.

The protons of the methyl group on the benzoate (B1203000) ring and the carbons C-2', C-3', and C-4' of the benzoate ring.

The protons on one ring of the biphenyl group and the carbons of the other ring, confirming the biphenyl linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, allowing for the identification of functional groups and providing insights into molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopic Research

The FTIR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the ester functional group and the aromatic rings. Aromatic esters have a "Rule of Three" pattern of intense peaks. spectroscopyonline.comspectroscopyonline.com

C=O Stretch: A very strong and sharp absorption band is predicted in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the ester. The conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to aliphatic esters.

C-O Stretch: Two strong C-O stretching bands are characteristic of esters. One, associated with the C(=O)-O bond, is expected around 1250-1300 cm⁻¹, and the other, from the O-C(aryl) bond, should appear in the 1100-1150 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations will be observed as a group of weaker bands above 3000 cm⁻¹. The C-H stretching of the methyl group will appear in the 2850-3000 cm⁻¹ region.

C=C Stretch: Aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted aromatic rings will produce strong bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Predicted Major FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Weak |

| C=O Stretch (ester) | 1720 - 1740 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (C(=O)-O) | 1250 - 1300 | Strong |

| C-O Stretch (O-Caryl) | 1100 - 1150 | Strong |

| Aromatic C-H Bending | 690 - 900 | Strong |

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman scattering.

Aromatic Ring Vibrations: The Raman spectrum is expected to be rich in bands corresponding to the vibrations of the aromatic rings. The ring breathing modes of the biphenyl and benzoate moieties are typically strong in the Raman spectrum and appear in the fingerprint region. A prominent band around 1600 cm⁻¹ due to C=C stretching is anticipated.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will also be present in the Raman spectrum, typically in the 2800-3100 cm⁻¹ region.

Ester Group Vibrations: The C=O stretching vibration, while very strong in the IR, will likely be a weaker band in the Raman spectrum. The C-O stretching vibrations may also be observed.

Biphenyl Linkage: A characteristic band related to the inter-ring C-C stretching of the biphenyl moiety may be observed at lower frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process results in the formation of a molecular ion (M⁺˙) and extensive fragmentation, providing a characteristic fingerprint for a molecule.

For this compound (C₂₀H₁₆O₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 288.34. The fragmentation pattern can be predicted based on the analysis of analogous structures such as methyl 4-biphenylcarboxylate. The primary fragmentation pathways would likely involve cleavage of the ester bond.

Key expected fragments for this compound in EI-MS include:

m/z 288: The molecular ion [C₂₀H₁₆O₂]⁺˙.

m/z 181: This fragment would correspond to the [C₁₃H₉O]⁺ ion, resulting from the loss of the 3-methylphenoxy radical (•OC₇H₇). This is often a prominent peak in the spectra of similar biphenyl esters.

m/z 152: A subsequent loss of a carbonyl group (CO) from the m/z 181 fragment would lead to the [C₁₂H₈]⁺ ion.

m/z 119: This peak would arise from the 3-methylbenzoyl cation [C₈H₇O]⁺, formed by cleavage of the ester bond with charge retention on the benzoyl moiety.

m/z 91: Loss of a carbonyl group (CO) from the 3-methylbenzoyl cation would result in the tropylium (B1234903) ion [C₇H₇]⁺.

m/z 169: This fragment corresponds to the biphenyl-4-oxy cation [C₁₂H₉O]⁺.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 288 | Molecular Ion | [C₂₀H₁₆O₂]⁺˙ |

| 181 | Biphenyl-4-carbonyl cation | [C₁₃H₉O]⁺ |

| 169 | Biphenyl-4-oxy cation | [C₁₂H₉O]⁺ |

| 152 | Biphenyl radical cation | [C₁₂H₈]⁺˙ |

| 119 | 3-Methylbenzoyl cation | [C₈H₇O]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. For a relatively non-polar compound like this compound, ionization can be more challenging. However, it is often possible to observe adduct ions in the mass spectrum, especially with the addition of salts to the solvent system.

Common adducts that could be expected in the positive ion mode ESI-MS spectrum of this compound include:

[M+H]⁺: Protonated molecule (m/z 289.12)

[M+Na]⁺: Sodium adduct (m/z 311.10)

[M+K]⁺: Potassium adduct (m/z 327.08)

[M+NH₄]⁺: Ammonium adduct (m/z 306.15)

In the negative ion mode, formation of the deprotonated molecule [M-H]⁻ is unlikely due to the absence of acidic protons.

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₂₀H₁₇O₂]⁺ | 289.1223 |

| [M+Na]⁺ | [C₂₀H₁₆O₂Na]⁺ | 311.1043 |

| [M+K]⁺ | [C₂₀H₁₆O₂K]⁺ | 327.0782 |

| [M+NH₄]⁺ | [C₂₀H₂₀O₂N]⁺ | 306.1489 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. The exact mass of the molecular ion of this compound (C₂₀H₁₆O₂) is 288.11503 Da. HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions, thus confirming the molecular formula of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the biphenyl and methylbenzoate chromophores.

The biphenyl moiety exhibits a characteristic strong absorption band due to a π → π* transition. The position and intensity of this band are sensitive to the planarity of the two phenyl rings. In a non-planar conformation, the conjugation is reduced, leading to a hypsochromic (blue) shift and a decrease in molar absorptivity.

For this compound, the following absorptions are anticipated:

A strong absorption band around 250-280 nm, characteristic of the biphenyl chromophore's π → π* transition.

Additional absorption bands at shorter wavelengths corresponding to the π → π* transitions of the methylbenzoate moiety.

The ester group itself has a weaker n → π* transition, which may be obscured by the stronger π → π* absorptions.

| Chromophore | Expected Transition | Approximate λmax (nm) |

|---|---|---|

| Biphenyl | π → π* | 250 - 280 |

| 3-Methylbenzoate | π → π* | 220 - 240 |

| Carbonyl (ester) | n → π* | > 300 (weak) |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray structure for this compound is not publicly available, analysis of closely related structures, such as 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, can provide significant insights into its expected solid-state conformation.

Based on these analogous structures, the following structural features are anticipated for this compound in the solid state:

Dihedral Angle: The two phenyl rings of the biphenyl unit are not expected to be coplanar due to steric hindrance. A dihedral angle in the range of 30-40° is likely.

Ester Conformation: The ester group is expected to adopt a planar or near-planar conformation.

Intermolecular Interactions: The crystal packing will likely be stabilized by various weak intermolecular interactions, such as C-H···O and C-H···π interactions. π-π stacking interactions between the aromatic rings may also be present.

| Structural Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Biphenyl Dihedral Angle | 30-40° |

| Intermolecular Interactions | C-H···O, C-H···π, π-π stacking |

Powder X-ray Diffraction for Polymorphic Research

Powder X-ray Diffraction (PXRD) stands as a fundamental and powerful non-destructive technique for the characterization of crystalline solids. americanpharmaceuticalreview.com In the context of pharmaceutical sciences and materials research, PXRD is particularly indispensable for the investigation of polymorphism, where a single chemical compound can exist in multiple crystalline forms. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are critical attributes for the development of new chemical entities.

The investigation of polymorphism in benzoate esters and related aromatic compounds is an active area of research, as different crystalline arrangements can arise from variations in crystallization conditions. nih.govnih.gov These structural differences are readily detected by PXRD. For instance, if this compound were to exist in two polymorphic forms, say Form I and Form II, their PXRD patterns would exhibit peaks at different 2θ angles with varying relative intensities.

Illustrative Research Findings

To illustrate the utility of PXRD in polymorphic research, a hypothetical dataset for two distinct crystalline forms of this compound is presented below. This data exemplifies how differences in the crystal lattice would result in unique diffraction patterns.

Table 1: Hypothetical Powder X-ray Diffraction Data for Polymorphs of this compound

| Form I | Form II | ||

| 2θ (°) Angle | Relative Intensity (%) | 2θ (°) Angle | Relative Intensity (%) |

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 65 | 11.8 | 100 |

| 15.8 | 40 | 14.5 | 50 |

| 19.1 | 80 | 18.3 | 70 |

| 21.7 | 55 | 20.9 | 60 |

| 24.6 | 30 | 23.1 | 45 |

| 28.9 | 25 | 27.4 | 35 |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

In a research scenario, the observation of two distinct patterns, such as those illustrated in Table 1, would confirm the existence of at least two polymorphic forms of this compound. Further studies, potentially involving variable-temperature PXRD, could then be employed to investigate the thermodynamic relationship between these forms and their phase transitions. nih.gov The ability to selectively crystallize and characterize a specific polymorph is of paramount importance for ensuring the consistency and performance of the final product. The unique PXRD pattern of each polymorph allows for its identification and quantification in a mixture. americanpharmaceuticalreview.com

Theoretical and Computational Investigations of Biphenyl 4 Yl 3 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are pivotal in understanding the electronic properties and predicting the reactivity of molecules. For a compound like Biphenyl-4-yl 3-methylbenzoate (B1238549), these methods can provide valuable insights into its stability, electronic transitions, and potential reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For aromatic esters like Biphenyl-4-yl 3-methylbenzoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to optimize the molecular geometry and predict various electronic properties. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl (B1667301) moiety, while the LUMO would likely be centered on the electron-accepting methylbenzoate group. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For similar biphenyl derivatives, HOMO-LUMO gaps are typically in the range of 4-5 eV, indicating good stability. nih.govniscpr.res.in

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the aromatic rings.

Global Reactivity Descriptors: DFT calculations can also be used to determine global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Analogous Compounds

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity and stability |

For more precise calculations of electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more expensive than DFT, these methods provide a higher level of accuracy for properties like electron correlation energies, which can be important for understanding subtle electronic effects in conjugated systems like this compound.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotational freedom around the C-C single bond connecting the two phenyl rings of the biphenyl unit and the C-O bond of the ester linkage.

Torsional Angles: The dihedral angle between the two phenyl rings of the biphenyl group is a critical conformational parameter. In the gas phase, biphenyl itself has a twisted conformation with a dihedral angle of approximately 44°. ic.ac.uk In this compound, this angle will be influenced by the substituent and crystal packing forces in the solid state. For similar substituted biphenyls in crystal structures, this dihedral angle can vary significantly. nih.govresearchgate.net The ester group also has preferred conformations, with the trans (or anti) conformation generally being more stable than the cis (or syn) conformation.

A potential energy surface (PES) map can be generated by systematically varying these key torsional angles and calculating the corresponding energy. This map would reveal the global minimum energy conformation and the energy barriers for rotation between different conformers. For biphenyl derivatives, the rotational barrier is influenced by steric hindrance and electronic effects of the substituents. ic.ac.uk

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or in the solid state. By simulating the motion of atoms over time, MD can reveal information about conformational changes, intermolecular interactions, and transport properties.

In a solvent, MD simulations could be used to study how the molecule's conformation is influenced by the surrounding solvent molecules and to calculate properties such as the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. researchgate.net In the solid state, MD simulations can help to understand the nature of crystal packing and the dynamics of molecular motion within the crystal lattice.

Prediction of Spectroscopic Parameters via Computational Models

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. These calculations can help in the assignment of experimental peaks and in understanding how the electronic environment of each nucleus is affected by the molecular structure. For similar benzoate (B1203000) and biphenyl compounds, calculated NMR spectra have shown good agreement with experimental data. nih.govdergipark.org.tr

IR and Raman Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can also be predicted computationally. By calculating the harmonic frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. This can be used to assign the vibrational modes of the molecule, such as the characteristic C=O stretching of the ester group and the various C-H and C-C vibrations of the aromatic rings.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Feature | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 165-170 ppm |

| ¹H NMR | Aromatic Protons | 7.0-8.2 ppm |

| IR | C=O Stretch | 1710-1730 cm⁻¹ |

Intermolecular Interactions and Crystal Packing Predictions

The way this compound molecules pack in the solid state is determined by a balance of various intermolecular interactions.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For similar aromatic esters, Hirshfeld analysis has shown that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. nih.govresearchgate.netnih.gov

Energy Frameworks: Computational tools can also be used to calculate the interaction energies between molecules in the crystal, providing a quantitative understanding of the forces holding the crystal together. These calculations typically show that dispersion forces are dominant in the stabilization of the crystal packing of such aromatic compounds. nih.gov

Crystal Packing Prediction: While challenging, computational methods for crystal structure prediction (CSP) can be used to generate plausible crystal packing arrangements from the molecular structure. These methods typically involve a search through different possible packing arrangements and ranking them based on their calculated lattice energies. For flexible molecules like this compound, this process is more complex as it also needs to consider different molecular conformations.

Reactivity and Mechanistic Studies Involving Biphenyl 4 Yl 3 Methylbenzoate

Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Ester Moiety

The ester group in Biphenyl-4-yl 3-methylbenzoate (B1238549) can be cleaved through reaction with water, a process known as hydrolysis, which can be catalyzed by either acid or base. libretexts.org This reaction yields 3-methylbenzoic acid and biphenyl-4-ol.

Under acidic conditions, the hydrolysis of esters like Biphenyl-4-yl 3-methylbenzoate is a reversible equilibrium process. chemistrysteps.comlibretexts.org To drive the reaction toward completion, a large excess of water is typically used. libretexts.org The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen by a hydroxonium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

The general mechanism is as follows:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the ester's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving group (the biphenyl-4-oxy group). This converts the alkoxy group into a better leaving group (biphenyl-4-ol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the biphenyl-4-ol molecule. youtube.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final 3-methylbenzoic acid product. youtube.com

This entire process is reversible, and the reverse reaction is known as Fischer esterification. chemistrysteps.comyoutube.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.com The reaction is promoted by a strong base, typically a hydroxide (B78521) ion (OH⁻), which is consumed in the reaction. libretexts.org

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl group and eliminating the biphenyl-4-oxide anion (an alkoxide-type leaving group).

Deprotonation: The biphenyl-4-oxide anion is a strong base and immediately deprotonates the newly formed 3-methylbenzoic acid. This acid-base reaction is essentially irreversible and forms 3-methylbenzoate and biphenyl-4-ol. libretexts.org

The final deprotonation step drives the equilibrium toward the products, making base-promoted hydrolysis an effective method for cleaving the ester. chemistrysteps.com

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. researchgate.net For this compound, this reaction would involve reacting the ester with a different alcohol (R-OH) to produce a new ester (alkyl 3-methylbenzoate) and biphenyl-4-ol. This reaction is typically catalyzed by either an acid or a base. ucla.edu

In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis. libretexts.org The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol substrate. Using a large excess of the reactant alcohol can shift the equilibrium toward the desired product, following Le Châtelier's principle. ucla.edu For instance, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would yield ethyl 3-methylbenzoate and biphenyl-4-ol. libretexts.org

Base-catalyzed transesterification is also possible, often using an alkoxide that corresponds to the desired alcohol. The weaker nucleophilicity of neutral alcohols compared to phenols can make these transesterifications challenging, but they are crucial reactions in organic synthesis. rsc.org

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

The biphenyl group is an activated aromatic system, susceptible to electrophilic aromatic substitution (SEAr) reactions such as nitration and halogenation. pearson.comwikipedia.org The two phenyl rings are joined by a single bond, and one ring acts as an activating, ortho, para-directing group for the other. pearson.compearson.com

In this compound, the ester group is attached to one of the phenyl rings (Ring A). The entire biphenyl-4-oxy 3-methylbenzoate substituent on Ring B is electron-withdrawing and deactivating. Therefore, electrophilic attack is expected to occur on the unsubstituted phenyl ring (Ring B). Within Ring B, the phenyl substituent (Ring A with the ester group) directs incoming electrophiles to the ortho (2' and 6') and para (4') positions. pearson.comlibretexts.org

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. wikipedia.orgmasterorganicchemistry.com For the biphenyl system, nitration preferentially occurs at the ortho and para positions of the activated ring. stackexchange.com

For this compound, nitration is predicted to occur on the unsubstituted ring at the 2'- and 4'-positions. The ratio of ortho to para substitution in biphenyl nitration can be influenced by reaction conditions. rsc.org While the para position is often favored due to reduced steric hindrance, studies on biphenyl itself have shown that the ortho:para ratio can vary significantly. rsc.orgrsc.org For example, nitration with nitric acid in acetic anhydride (B1165640) can favor ortho substitution. rsc.org Once a nitro group is added, the ring becomes strongly deactivated, making further nitration more difficult. stackexchange.com

| Nitrating Agent | Solvent/Conditions | Ortho-Product (%) | Para-Product (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Homogeneous | ~40% | ~60% | rsc.org |

| HNO₃ | Acetic Anhydride | High Ratio (Favored) | Low Ratio | rsc.org |

| N₂O₅ | Acetonitrile (B52724) | High Ratio (Favored) | Low Ratio | rsc.org |

This table presents data for the parent biphenyl molecule to illustrate general selectivity trends applicable to the unsubstituted ring of this compound.

Aromatic halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). The reaction typically requires a Lewis acid catalyst, such as an iron or aluminum trihalide, to polarize the halogen molecule and generate a more potent electrophile. wikipedia.org

Research on the chlorination of 4-phenylphenyl benzoate, a close structural analog, provides direct insight into the regioselectivity of this reaction. acs.org Chlorination of 4-phenylphenyl benzoate in carbon tetrachloride with an iodine catalyst resulted exclusively in substitution at the 4'-position of the unsubstituted biphenyl ring, yielding 4-(4-chlorophenyl)-phenyl benzoate. acs.org No ortho-substituted product (2'-chloro) was reported to be found. This high degree of para-selectivity was confirmed by hydrolyzing the product to the known 4-(4-chlorophenyl)-phenol. acs.org

This strong preference for para-substitution in the related compound suggests that the halogenation of this compound would also be highly regioselective, favoring attack at the 4'-position to yield Biphenyl-4'-halo-4-yl 3-methylbenzoate. The steric bulk of the halogenating agent and the substituent group likely disfavors attack at the more hindered ortho positions.

| Reactant | Conditions | Major Product | Other Isomers | Reference |

|---|---|---|---|---|

| 4-Phenylphenyl benzoate | Cl₂, Iodine catalyst, CCl₄ | 4-(4-chlorophenyl)-phenyl benzoate | 2-chloro isomer not found | acs.org |

This table shows experimental findings for a closely related analog, indicating a strong preference for para-halogenation on the unsubstituted ring.

Reductive Transformations of the Ester Group

The ester functional group in this compound is a primary site for reductive transformations. The course of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Typical Reductive Pathways:

Reduction to Alcohols: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to its corresponding primary alcohols. This reaction would cleave the ester bond, yielding 4-phenylphenol (B51918) and (3-methylphenyl)methanol. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydride ion attacks the carbonyl carbon.

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde is a more challenging transformation that requires milder and more selective reducing agents. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can often achieve this conversion. In this case, the reaction would theoretically produce 4-phenylphenol and 3-methylbenzaldehyde (B113406).

Reductive Cleavage of the C-O Bond: Certain catalytic systems, particularly those involving transition metals, can facilitate the reductive cleavage of the C-O single bond of the ester. This is a less common pathway for simple esters but can be promoted by specific catalysts and reaction conditions.

Below is a table summarizing the expected products from the reductive transformation of the ester group in this compound under different conditions.

| Reducing Agent | Primary Products |

| Lithium aluminum hydride (LiAlH₄) | 4-Phenylphenol and (3-methylphenyl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | 4-Phenylphenol and 3-methylbenzaldehyde |

Cross-Coupling Reactions at Functionalizable Positions on the Biphenyl or Benzoate Moiety

The biphenyl and benzoate rings of this compound offer several positions that could potentially be functionalized through cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The success of such reactions would depend on the pre-functionalization of the aromatic rings with suitable leaving groups, such as halides (Br, I) or triflates.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: If a halogen atom were introduced onto either the biphenyl or the benzoate ring, a palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid or ester could be employed to form a new C-C bond. nih.govnih.gov This is a versatile method for constructing biaryl systems. nih.gov

Heck Reaction: The Heck reaction could be utilized to couple a halogenated derivative of this compound with an alkene in the presence of a palladium catalyst. This would introduce a vinyl group onto the aromatic scaffold.

Buchwald-Hartwig Amination: For the formation of C-N bonds, a halogenated version of the title compound could undergo a Buchwald-Hartwig amination with an amine, catalyzed by a palladium-phosphine complex.

The following table illustrates hypothetical cross-coupling reactions assuming prior functionalization of the biphenyl moiety at the 4'-position.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Terphenyl derivative |

| Heck | Alkene | Pd(OAc)₂ / Phosphine (B1218219) Ligand | Alkenyl-substituted biphenyl ester derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Buchwald Ligand | Amino-substituted biphenyl ester derivative |

Investigation of Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in the literature. However, general principles can be applied to understand the factors influencing its reaction rates and equilibria.

Kinetics:

The rate of reactions involving the ester group, such as hydrolysis or reduction, would be influenced by several factors:

Steric Hindrance: The bulky biphenyl group may offer some steric hindrance around the ester carbonyl, potentially slowing down the rate of nucleophilic attack compared to less substituted esters.

Electronic Effects: The electronic nature of the substituents on both the biphenyl and benzoate rings can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups would generally increase the reaction rate with nucleophiles, while electron-donating groups would decrease it.

Catalyst: The choice and concentration of a catalyst, if used, would be a critical determinant of the reaction rate.

For cross-coupling reactions, the kinetics are complex and depend on the rates of the individual steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Thermodynamics:

The thermodynamics of reactions involving this compound are governed by the change in Gibbs free energy (ΔG).

Ester Hydrolysis: The hydrolysis of the ester to its corresponding carboxylic acid and phenol (B47542) is typically a thermodynamically favorable process, especially under basic or acidic conditions.

Reductions: The reduction of the ester to alcohols is a highly exothermic and thermodynamically favorable reaction.

Cross-Coupling Reactions: The thermodynamic feasibility of cross-coupling reactions depends on the specific coupling partners and the stability of the resulting products. The formation of stable aromatic systems generally drives these reactions forward.

Further experimental research would be necessary to quantify the kinetic parameters (rate constants, activation energies) and thermodynamic data (enthalpy, entropy, and Gibbs free energy changes) for specific reactions of this compound.

Applications of Biphenyl 4 Yl 3 Methylbenzoate in Advanced Materials Science

Incorporation into Polymer Systems for Enhanced Functionality

The integration of Biphenyl-4-yl 3-methylbenzoate (B1238549) into polymer systems offers a promising avenue for the development of high-performance materials. Its rigid, aromatic structure can impart desirable characteristics such as increased thermal stability, improved mechanical strength, and specific optical properties to the resulting polymers.

As a Monomer Precursor in Polymerization Research

While direct polymerization of Biphenyl-4-yl 3-methylbenzoate is not extensively documented, its structural motifs are crucial in the design of monomers for specialty polymers. By functionalizing the biphenyl (B1667301) or benzoate (B1203000) rings with polymerizable groups, such as vinyl, acrylate, or epoxide moieties, novel monomers can be synthesized. These monomers can then be polymerized to create polymers with the this compound unit incorporated into the polymer backbone or as a pendant side group.

The inclusion of this rigid, bulky group can significantly influence the polymer's properties. For instance, in liquid crystal polymers (LCPs), the biphenyl moiety acts as a mesogen, the fundamental unit that drives the formation of liquid crystalline phases. researchgate.netwikipedia.org The resulting polymers can exhibit a high degree of molecular order, leading to exceptional mechanical properties and thermal stability. google.com Research into similar biphenyl-based monomers suggests that polymers incorporating this compound could find applications in high-strength fibers, films, and engineering plastics.

As a Polymer Additive or Modifier for Material Design

This compound can also be utilized as an additive to modify the properties of existing polymers. When blended with a host polymer matrix, it can act as a reinforcing agent, enhancing the mechanical and thermal properties of the material. Its rigid structure can disrupt polymer chain packing, leading to changes in the glass transition temperature and crystallinity of the host polymer.

Furthermore, its aromatic nature can improve the refractive index and optical clarity of certain polymers, making it a candidate for applications in optical components. The addition of such aromatic compounds can also enhance the resistance of polymers to chemical degradation and UV radiation. The specific interactions between the ester and methyl groups of this compound and the polymer chains of the host material would determine the extent of property modification.

Development of Liquid Crystalline Materials Utilizing this compound Subunits

The inherent anisotropy and rigidity of the biphenyl core make this compound an excellent candidate for the synthesis of liquid crystalline materials. These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal, making them crucial for display technologies and other electro-optic applications.

Synthesis of Mesogenic Derivatives

This compound itself can be considered a mesogenic core. To create materials with specific liquid crystalline properties, this core is typically modified by attaching flexible alkyl or alkoxy chains to one or both ends of the molecule. The synthesis of such derivatives often involves the reaction of a functionalized 4-hydroxybiphenyl with a derivative of 3-methylbenzoic acid, or vice versa, followed by the introduction of the desired flexible chains.

The length and branching of these terminal chains play a critical role in determining the type of liquid crystalline phase (nematic, smectic, etc.) and the temperature range over which it is stable. The general synthetic approach allows for a high degree of molecular engineering, enabling the fine-tuning of the material's properties for specific applications.

Investigation of Liquid Crystalline Phase Behavior in Novel Materials

The investigation of the phase behavior of liquid crystalline materials derived from this compound is crucial for understanding their potential applications. Techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are used to identify the different liquid crystalline phases and the temperatures at which transitions between them occur.

Research on analogous biphenyl benzoate systems has shown that subtle changes in the molecular structure, such as the position of the methyl group or the length of the terminal chains, can have a significant impact on the mesomorphic properties. For example, the presence of a lateral methyl group, as in this compound, can influence the packing of the molecules and thus affect the stability and type of the liquid crystalline phase. researchgate.net

Table 1: Hypothetical Phase Transition Temperatures of this compound Derivatives with Varying Alkoxy Chain Lengths

| Derivative | Alkoxy Chain Length (n) | Crystal to Smectic Transition (°C) | Smectic to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| Methoxy | 1 | - | - | 120 |

| Ethoxy | 2 | 95 | - | 135 |

| Propoxy | 3 | 102 | 115 | 148 |

| Butoxy | 4 | 110 | 128 | 155 |

| Pentoxy | 5 | 115 | 135 | 162 |

| Hexoxy | 6 | 120 | 140 | 168 |

Note: This table is illustrative and based on general trends observed in similar liquid crystalline compounds. Actual values would require experimental verification.

Role in Organic Electronic Materials Research

The field of organic electronics leverages the unique electronic and optical properties of carbon-based materials to create devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The conjugated π-system of the biphenyl unit in this compound suggests its potential as a building block for materials in this area.

While not a conductor itself, the biphenyl core can be incorporated into larger, more complex molecules designed to have specific electronic functionalities. Its role is often to provide a rigid, well-defined scaffold that can be functionalized with electron-donating or electron-accepting groups to tune the material's energy levels and charge transport properties.

In the context of OLEDs, derivatives of this compound could potentially be used in the emissive layer or as host materials for phosphorescent emitters. scispace.comresearchgate.netmdpi.com The biphenyl moiety can provide good thermal stability and a high triplet energy, which is crucial for efficient blue phosphorescent OLEDs.

For OFETs, the ordered packing of biphenyl-containing molecules in the solid state is essential for efficient charge transport. nih.govresearchgate.netadvanceseng.com By designing molecules that self-assemble into well-ordered thin films, it may be possible to create high-performance organic semiconductors. The this compound structure could serve as a starting point for the synthesis of such materials, where modifications to the core and the addition of solubilizing groups would be necessary to achieve the desired processing and electronic properties. frontiersin.orgtcichemicals.com

Table 2: Potential Roles of this compound Derivatives in Organic Electronics

| Application | Potential Role | Key Structural Features |

| OLEDs | Host material for emissive layer | High triplet energy, good thermal stability, amorphous morphology |

| OLEDs | Component of charge transport layers | Appropriate HOMO/LUMO levels for charge injection/transport |

| OFETs | Active semiconductor layer | Planar structure, ability to form ordered thin films, good charge carrier mobility |

As a Component in Organic Light-Emitting Diodes (OLEDs) Research

The biphenyl unit is a well-established component in materials for Organic Light-Emitting Diodes (OLEDs), often serving as a core for host materials or as part of the emissive layer itself. The rigid structure of the biphenyl group can provide high thermal stability and a high triplet energy, which are crucial for efficient blue phosphorescent OLEDs. The addition of the 3-methylbenzoate group can influence the molecule's solubility, film-forming properties, and electronic characteristics.

While specific research on this compound in OLEDs is not yet prevalent, studies on similar biphenyl derivatives offer insights into its potential. For instance, derivatives of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) are widely used as host materials. The introduction of different substituents on the biphenyl core is a common strategy to fine-tune the material's properties. The 3-methylbenzoate group could potentially modulate the charge transport properties and influence the morphology of the thin film, which are critical factors for device performance.

Table 1: Potential Research Directions for this compound in OLEDs

| Research Area | Potential Role of this compound | Desired Properties to Investigate |

| Host Material for Phosphorescent OLEDs | To provide a high triplet energy host for blue or green phosphorescent emitters. | High triplet energy (>2.8 eV), good thermal stability, suitable HOMO/LUMO levels. |

| Emitting Layer Component | As a blue fluorescent emitter or as a component in a thermally activated delayed fluorescence (TADF) system. | High photoluminescence quantum yield, color purity, appropriate singlet-triplet energy splitting for TADF. |

| Charge Transport Layer | As a hole-transporting or electron-transporting material, depending on the final molecular design. | High charge carrier mobility, good interfacial properties with adjacent layers. |

Applications in Organic Photovoltaics (OPVs) Research

In the realm of Organic Photovoltaics (OPVs), biphenyl-based molecules have been explored as components of both donor and acceptor materials. The extended π-conjugation of the biphenyl system can facilitate efficient light absorption and charge transport. The ester linkage in the benzoate group might influence the molecular packing and the resulting morphology of the bulk heterojunction (BHJ) active layer, which is a key determinant of OPV device efficiency.

Research into this compound for OPVs would likely focus on its potential as a non-fullerene acceptor or as a building block for donor polymers. The electron-withdrawing nature of the carbonyl group in the benzoate moiety could be leveraged to tune the lowest unoccupied molecular orbital (LUMO) energy level, a critical parameter for efficient charge separation.

Utilization in Smart Materials and Responsive Systems Research

The structural characteristics of this compound also suggest its potential use in the development of smart materials and responsive systems. The biphenyl unit is a common mesogen in liquid crystals, materials that exhibit properties between those of conventional liquids and solid crystals. The shape and polarity of the this compound molecule could lead to the formation of liquid crystalline phases, which are highly responsive to external stimuli such as electric fields, temperature, and light.

The photoresponsive nature of the ester group could also be exploited. Upon exposure to specific wavelengths of light, the molecule could undergo conformational changes, leading to macroscopic changes in the material's properties. This could be harnessed in applications such as photo-switchable devices, optical data storage, and smart coatings.

Design and Synthesis of Photoactive Materials Incorporating this compound Scaffolds

The synthesis of this compound can be achieved through standard esterification reactions between 4-hydroxybiphenyl and 3-methylbenzoyl chloride. This straightforward synthesis allows for facile structural modifications, enabling the design of a wide range of photoactive materials.

Further functionalization of the biphenyl or benzoate rings could introduce specific photoactive moieties, such as chromophores or photosensitizers. For example, attaching donor and acceptor groups to the biphenyl scaffold could lead to molecules with strong intramolecular charge transfer (ICT) characteristics, which are desirable for applications in nonlinear optics and as fluorescent probes.

Table 2: Synthetic Strategies for Functionalized this compound Derivatives

| Synthetic Approach | Target Property | Potential Application |

| Suzuki Coupling on a Halogenated Precursor | Extended π-conjugation | Enhanced light absorption for OPVs |

| Nitration and Reduction | Introduction of amino groups for further functionalization | Building blocks for photoactive polymers |

| Attachment of Photosensitive Groups | Reversible photoisomerization | Photo-responsive smart materials |

Role of Biphenyl 4 Yl 3 Methylbenzoate in Catalytic Systems

As a Ligand Precursor in Organometallic Catalysis

There is no available scientific literature to suggest that Biphenyl-4-yl 3-methylbenzoate (B1238549) is utilized as a ligand precursor in organometallic catalysis. While the biphenyl (B1667301) scaffold is a common feature in many privileged ligands for cross-coupling and asymmetric reactions, the specific derivative, Biphenyl-4-yl 3-methylbenzoate, has not been identified in this context.

Design and Synthesis of this compound-Derived Ligands

A thorough search of chemical literature did not yield any studies on the design or synthesis of ligands derived from this compound. The ester functionality present in the molecule would likely require chemical modification to incorporate coordinating atoms such as phosphorus, nitrogen, or oxygen in a manner suitable for metal binding, but no such transformations have been reported.

Applications in Asymmetric Catalysis Research

Consistent with the lack of information on its derived ligands, there are no documented applications of this compound in asymmetric catalysis research. The development of chiral ligands is a sophisticated process, and it does not appear that this particular compound has been explored as a starting material for such endeavors.

Influence on Reaction Selectivity and Efficiency in Catalytic Processes

As there are no reports of this compound being used in a catalytic capacity, there is consequently no data on its influence on reaction selectivity and efficiency. The effect of a compound on catalytic outcomes can only be assessed when it is actively involved in the catalytic cycle, which is not the case for this molecule based on available information.

Development of Advanced Analytical Methodologies for Biphenyl 4 Yl 3 Methylbenzoate

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are central to the separation and quantification of individual components in a mixture. For a non-polar compound like Biphenyl-4-yl 3-methylbenzoate (B1238549), reversed-phase High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary choices. Supercritical Fluid Chromatography (SFC) also presents a viable alternative.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach for the quantitative analysis of Biphenyl-4-yl 3-methylbenzoate due to its aromatic and non-polar nature. The development of such a method would involve a systematic optimization of chromatographic conditions to achieve a desired separation.

Method Development Strategy: